molecular formula C10H11N3 B578350 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile CAS No. 1270543-04-8

5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile

Cat. No. B578350
CAS RN: 1270543-04-8
M. Wt: 173.219
InChI Key: SRTGBZLPXOKAQC-UHFFFAOYSA-N
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Description

“5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature .


Synthesis Analysis

The synthesis of pyrrolidine compounds has been an active research field of organic chemistry . The synthetic strategies used can be divided into two categories: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives have been characterized by their target selectivity . The influence of steric factors on biological activity has been investigated, along with the structure–activity relationship (SAR) of the studied compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine compounds can be modified by introducing heteroatomic fragments . These modifications can help achieve the best ADME/Tox results for drug candidates .

Future Directions

The future directions in the research of pyrrolidine compounds involve the design of new pyrrolidine compounds with different biological profiles . The development of novel synthetic procedures will be useful in creating new therapeutic agents .

properties

IUPAC Name

5-pyrrolidin-2-ylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-6-9-4-3-8(7-13-9)10-2-1-5-12-10/h3-4,7,10,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTGBZLPXOKAQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CN=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile

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